3-Chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylic acid
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Overview
Description
3-Chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylic acid is a heterocyclic compound that features a fused imidazo[1,2-a]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with chloroacetic acid in the presence of a base, followed by cyclization to form the imidazo[1,2-a]pyridine core. The chlorination step is usually achieved using thionyl chloride or phosphorus oxychloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the compound meets pharmaceutical-grade standards.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct biological activities.
Cyclization Reactions: Further cyclization can lead to more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications in medicinal chemistry .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its interactions with enzymes and receptors, making it a candidate for drug development.
Medicine: Potential therapeutic agent for treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism by which 3-Chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylic acid exerts its effects involves binding to specific molecular targets such as enzymes or receptors. This binding can modulate the activity of these targets, leading to therapeutic effects. The compound’s unique structure allows it to fit into the active sites of these targets, thereby influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
- 1,2,3-Triazolo[1,5-a]pyridine derivatives
Uniqueness
Compared to similar compounds, 3-Chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold in drug discovery and development.
Properties
IUPAC Name |
3-chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O2/c9-6-4-10-7-5(8(12)13)2-1-3-11(6)7/h1-4,7,10H,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVWCYZTYFSELC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(C(=C1)C(=O)O)NC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60744771 |
Source
|
Record name | 3-Chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60744771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257852-46-2 |
Source
|
Record name | 3-Chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60744771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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